4 % at 75° F (NIOSH, 2016) 0.34 M SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER SOL IN HOT BENZENE Water solubility= 38,000 ppm Solubility in water, g/100ml at 25 °C: 4 (75°F): 4%
Polymer Synthesis: p-PD acts as a crucial building block in the synthesis of diverse polymers like aramids (e.g., Kevlar) and polyurethanes. Its ability to form strong covalent bonds with other molecules makes it valuable for creating robust and versatile materials [Source: National Center for Biotechnology Information, PubChem Compound Summary for p-Phenylenediamine, CID=602, ].
Analytical Chemistry:
Chemical Sensors: Due to its redox properties, p-PD is employed in the development of electrochemical sensors for detecting various analytes, including heavy metals, environmental pollutants, and biological molecules [Source: "Electrochemical Sensors Based on Modified Electrodes with p-Phenylenediamine Films for Sensitive Detection of Heavy Metal Ions," Analytical Chemistry, 2008, ].
Bioconjugation:
Biomolecule Labeling: p-PD's ability to form covalent bonds with biomolecules like proteins and nucleic acids makes it a valuable tool in bioconjugation reactions. This technique allows researchers to attach fluorescent tags, enzymes, or other functionalities to biomolecules for various applications, such as cell imaging and drug delivery [Source: "Bioconjugation of proteins with p-phenylenediamine for cell imaging and drug delivery," Chemical Science, 2013, ].
Medical Research:
Antioxidant Properties: Studies have explored the potential antioxidant properties of p-PD, suggesting its possible role in mitigating oxidative stress and associated diseases [Source: "Antioxidant activity of p-phenylenediamine," Food and Chemical Toxicology, 2010, ]. However, further research is necessary to understand its efficacy and safety in this context.
Polymerization: PPD readily undergoes polymerization reactions to form various polymers and composites, including Kevlar, a high-strength material used in bulletproof vests [].
Oxidation: PPD can be oxidized by air, leading to the formation of colored quinones []. This property is utilized in hair dyes.
Physical And Chemical Properties Analysis
Melting point: 287°C []
Boiling point: 267°C []
Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
Stability: Relatively stable under moderate conditions, but prone to oxidation in air [].
Mechanism of Action (Hair Dyeing)
PPD acts as a precursor in permanent hair dyes. It reacts with hydrogen peroxide to form intermediates that bind to hair keratin, providing long-lasting color [].
The oxidation process generates Bandrowski's base, a major allergen responsible for PPD-induced allergic reactions [].
P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs. Liquid; PelletsLargeCrystals WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR. White to slightly red, crystalline solid.
Color/Form
WHITE TO SLIGHTLY RED CRYSTALS WHITE PLATES FROM BENZENE, ETHER
XLogP3
-0.3
Boiling Point
513 °F at 760 mm Hg (NTP, 1992) 267.0 °C 267 °C 513°F
Flash Point
311 °F (NTP, 1992) 156 °C c.c. 312°F
Vapor Density
3.72 (NTP, 1992) (Relative to Air) 3.72 (AIR= 1) Relative vapor density (air = 1): 3.7 3.72
Density
Greater than 1 (water= 1) Relative density (water = 1): 1.1
H301: Toxic if swallowed [Danger Acute toxicity, oral]; H311: Toxic in contact with skin [Danger Acute toxicity, dermal]; H317: May cause an allergic skin reaction [Warning Sensitization, Skin]; H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H331: Toxic if inhaled [Danger Acute toxicity, inhalation]; H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
MeSH Pharmacological Classification
Coloring Agents
Mechanism of Action
FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE.
Vapor Pressure
less than 1 mm Hg (NIOSH, 2016) <1 mm Hg at 21 °C (technical product) Vapor pressure, Pa at 100 °C: 144 <1 mmHg
Pictograms
Acute Toxic;Irritant;Environmental Hazard
Impurities
ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.
Other CAS
106-50-3
Wikipedia
P-phenylenediamine
Use Classification
Hazardous Air Pollutants (HAPs) Cosmetics -> Hair dyeing
Methods of Manufacturing
REDUCTION OF 1-AMINO-4-NITROBENZENE WITH IRON AND HYDROCHLORIC ACID. Prepn: A. Rinne, T. Zincke, Ber. 7, 869 (1874); Ger. pat. 202,170 (1907 to BASF), C. A. 3, 382 (1909); A.J. Quick, J. Am. Chem. Soc. 42, 1033 (1920); J.F. Norris, E.O. Cummings, Ind. & Eng. Chem. 17, 305 (1925). See also: Beilstein XIII, 61 (1930).
General Manufacturing Information
All other basic organic chemical manufacturing Cyclic crude and intermediate manufacturing Organic fiber manufacturing Photographic film paper, plate, and chemical manufacturing Plastic material and resin manufacturing Rubber product manufacturing Synthetic dye and pigment manufacturing 1,4-Benzenediamine: ACTIVE ALL COLORING AGENTS CONTAINING PARA-PHENYLENEDIAMINE OR ONE OF ITS HOMOLOGS MUST INCL STATEMENT ON PACKAGE RELATIVE TO SENSITIZING PROPERTIES ... & ITS ABILITY TO CAUSE BLINDNESS IF IT CONTACTS EYES. LAW ... REQUIRES THAT PATCH TEST BE CONDUCTED 24 HR BEFORE ... DYE IS APPLIED /TO HAIR/. Formerly: as an eyelash dye ... sold under proprietary name Lash Lure.
Analytic Laboratory Methods
ELECTROCHEMICAL DETECTION AND HPLC ANALYSIS OF NONVOLATILE POLLUTANTS. /NONVOLATILE POLLUTANTS/ ION-EXCHANGE THIN LAYER CHROMATOGRAPHY ANALYSIS OF HAIR DYES. /HAIR DYES/ AROMATIC AMINES (INCLUDING 1,4-BENZENEDIAMINE) ARE DETECTED IN WATER BY ELECTROCHEMICAL DETECTION. SEPARATION AND DETERMINATION OF PHENYLENEDIAMINE DERIVATIVES IN HAIR DYE PRODUCTS BY HPLC. /PHENYLENEDIAMINE DERIVATIVES/ Method No. 87; m-, o- and p-Phenylenediamine, HPLC, quantitation limit 2.1 ug/cu-m (based on a 100-L air volume).
Storage Conditions
Keep well closed and protected from light. IN GENERAL MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... /AND/ BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.
Stability Shelf Life
ON STANDING IN AIR, OXIDIZES TO PURPLE AND BLACK /COLOR/.
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology
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